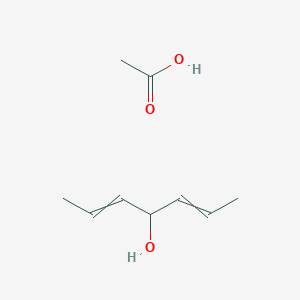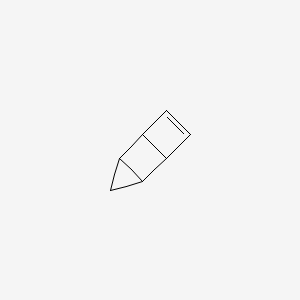
Anti-tricyclo(3.2.0.0(2,4))hept-6-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-tricyclo(3.2.0.0(2,4))hept-6-ene is a unique organic compound with the molecular formula C7H8 and a molecular weight of 92.1384 g/mol . This compound is characterized by its tricyclic structure, which includes three interconnected rings. The compound’s structure and properties make it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of anti-tricyclo(3.2.0.0(2,4))hept-6-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropane derivatives with suitable reagents to form the tricyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
化学反应分析
Types of Reactions
Anti-tricyclo(3.2.0.0(2,4))hept-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less complex structures.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogens, acids, and bases can be used as reagents in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce simpler hydrocarbons .
科学研究应用
Anti-tricyclo(3.2.0.0(2,4))hept-6-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of tricyclic structures.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and enzyme activity.
Medicine: Research into potential pharmaceutical applications, including drug design and development, is ongoing.
作用机制
The mechanism of action of anti-tricyclo(3.2.0.0(2,4))hept-6-ene involves its interaction with molecular targets and pathways within a system. The compound’s tricyclic structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes. These interactions can lead to changes in cellular activity and metabolic pathways .
相似化合物的比较
Similar Compounds
Tricyclo(3.2.0.0(2,4))hept-6-ene: A similar compound with a slightly different structure.
Spiro cyclopropanes: Compounds with related tricyclic structures and similar chemical properties.
Uniqueness
Anti-tricyclo(3.2.0.0(2,4))hept-6-ene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .
属性
CAS 编号 |
79356-83-5 |
|---|---|
分子式 |
C7H8 |
分子量 |
92.14 g/mol |
IUPAC 名称 |
tricyclo[3.2.0.02,4]hept-6-ene |
InChI |
InChI=1S/C7H8/c1-2-5-4(1)6-3-7(5)6/h1-2,4-7H,3H2 |
InChI 键 |
DLJZNMLNAZRUHZ-UHFFFAOYSA-N |
规范 SMILES |
C1C2C1C3C2C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


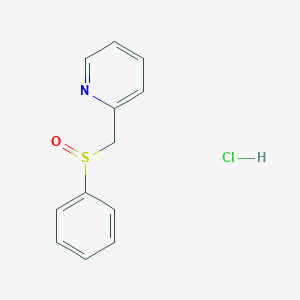
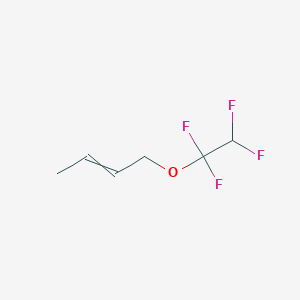
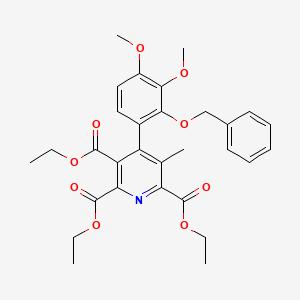
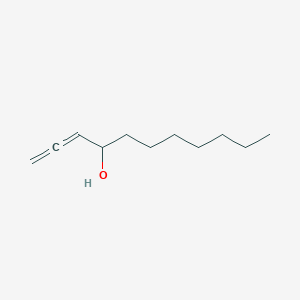
![Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14430783.png)
![2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14430786.png)
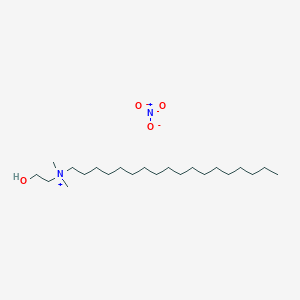
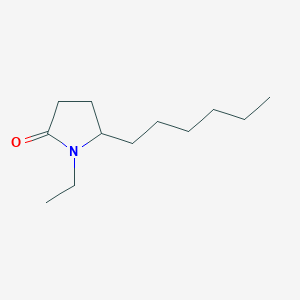
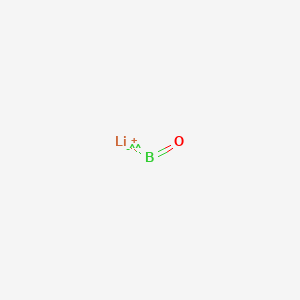
![2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole](/img/structure/B14430824.png)
![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)

![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)
